![molecular formula C15H17N3O2 B14615005 N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea CAS No. 57190-91-7](/img/structure/B14615005.png)
N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with a phenyl group substituted with a 4-methylpyridin-2-yloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea typically involves the reaction of 4-(4-methylpyridin-2-yloxy)aniline with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea: Similar structure with a different position of the methyl group on the pyridine ring.
N,N-Dimethyl-N’-{4-[(4-chloropyridin-2-yl)oxy]phenyl}urea: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
57190-91-7 |
|---|---|
Molekularformel |
C15H17N3O2 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
1,1-dimethyl-3-[4-(4-methylpyridin-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C15H17N3O2/c1-11-8-9-16-14(10-11)20-13-6-4-12(5-7-13)17-15(19)18(2)3/h4-10H,1-3H3,(H,17,19) |
InChI-Schlüssel |
NNYXWKHNZGBTCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)OC2=CC=C(C=C2)NC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




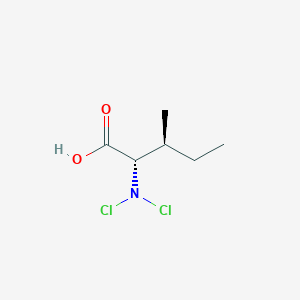

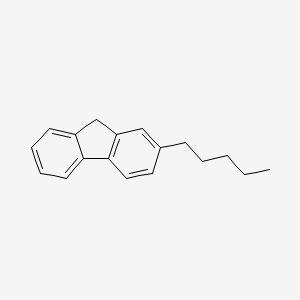
![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)
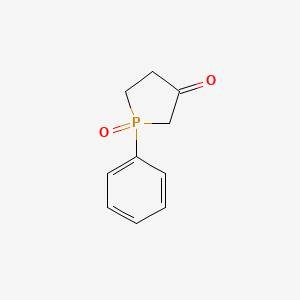

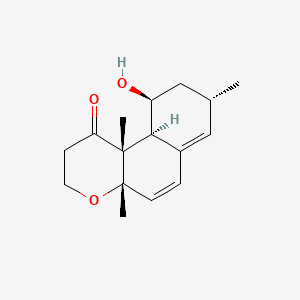
![1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14614980.png)
![N-[2-(Dimethylamino)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B14614991.png)
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
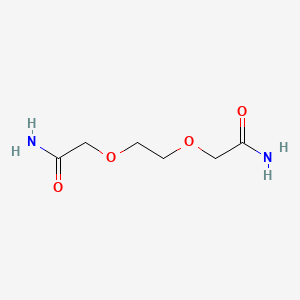
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)
